molecular formula C14H11ClN4O2S2 B2752635 3-(2-chlorophenyl)-5-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide CAS No. 391875-73-3

3-(2-chlorophenyl)-5-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide

Cat. No. B2752635
CAS RN: 391875-73-3
M. Wt: 366.84
InChI Key: XDUJKENDGKTKJC-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound you mentioned contains an isoxazole ring, which is often associated with significant biological activity.


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of isoxazoles typically includes a five-membered ring containing three carbon atoms and two heteroatoms (one oxygen and one nitrogen) . The specific compound you mentioned also contains additional functional groups, including a chlorophenyl group, a methyl group, a thiadiazolyl group, and a carboxamide group.


Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse, depending on the functional groups attached to the isoxazole ring . The specific reactions that “3-(2-chlorophenyl)-5-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide” would undergo are not clear without further information.

Scientific Research Applications

Chemoselective Nucleophilic Chemistry and Insecticidal Activity

This compound is part of a broader class of chemicals that have been synthesized and evaluated for their potential insecticidal activity. Specifically, derivatives similar to this compound, featuring arylthiomethyl isoxazole dicarboxamides, have been prepared and investigated for their ability to target and control insect pests, contributing to agricultural chemical research and development. These studies often focus on the chemoselective synthesis of these compounds and their bioactivity against various insect species, demonstrating their potential as novel insecticidal agents (Yu et al., 2009).

Antimicrobial and Anthelmintic Activities

Research into derivatives of 3-(2-chlorophenyl)-5-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide also includes their synthesis and evaluation for antimicrobial and anthelmintic activities. These studies have led to the development of new compounds with potential applications in combating microbial infections and parasitic worms. The structural modifications and biological screening of these compounds contribute to the discovery of new therapeutic agents with enhanced efficacy and safety profiles (Naganagowda & Padmashali, 2010).

Anticancer Evaluation and Docking Studies

The compound and its derivatives have also been synthesized and assessed for their anticancer properties. Through a combination of chemical synthesis, in vitro bioactivity assays, and computational docking studies, researchers aim to identify promising candidates for further development as anticancer drugs. These studies not only explore the therapeutic potential of these compounds but also enhance our understanding of their mechanisms of action at the molecular level (Tiwari et al., 2017).

Novel Synthesis Approaches and Biological Applications

Innovative synthetic methods have been employed to create various derivatives of this compound, exploring their utility in different biological applications. For instance, microwave-assisted synthesis has been used to efficiently produce these compounds, which are then evaluated for their biological activities, including antimicrobial and anticancer effects. These approaches not only streamline the production of these compounds but also open new avenues for their application in medicine and agriculture (Dabholkar & Parab, 2011).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Isoxazole derivatives are known to exhibit diverse biological activities and pharmacological properties , but the specific mechanism of action for your compound is not clear without further study.

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its potential biological activities, and assessing its safety and toxicity. Such research could contribute to the field of drug discovery, given the known significance of isoxazole derivatives .

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S2/c1-7-10(12(20)16-13-17-18-14(22-2)23-13)11(19-21-7)8-5-3-4-6-9(8)15/h3-6H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUJKENDGKTKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide

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